![molecular formula C12H18N4O2S B5104406 N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide](/img/structure/B5104406.png)
N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide
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Overview
Description
N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as P005091 and is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, CK2 has been shown to be overexpressed in various types of cancer, and the inhibition of CK2 activity has been proposed as a potential strategy for cancer therapy. N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
In neurodegenerative diseases, CK2 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide has been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease, making it a potential therapeutic agent for this disease.
In infectious diseases, CK2 has been shown to play a role in the replication of various viruses, including HIV and hepatitis C virus. N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide has been shown to inhibit the replication of these viruses, making it a potential antiviral agent.
Mechanism of Action
N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a potent and selective inhibitor of CK2. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. The inhibition of CK2 activity by N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide results in the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects
N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of various signaling pathways, and improvement of cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is its potent and selective inhibition of CK2. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations of N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to use in some experimental setups.
Future Directions
There are several potential future directions for the study of N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide. One direction is the development of more potent and selective CK2 inhibitors that can be used in cancer therapy, neurodegenerative diseases, and infectious diseases. Another direction is the investigation of the role of CK2 in various cellular processes, including cell proliferation, differentiation, and apoptosis. Finally, the use of N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide in combination with other therapeutic agents, such as chemotherapy drugs, may provide a more effective approach to cancer therapy.
Synthesis Methods
The synthesis of N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide involves the reaction of 5-isopropyl-1,2,4-triazin-3-amine with benzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, and is typically carried out at room temperature. The product is then purified by column chromatography to obtain a pure compound.
properties
IUPAC Name |
N-(3-propan-2-yl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-10(2)16-8-13-12(14-9-16)15-19(17,18)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLGNQYGOIESHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CNC(=NC1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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